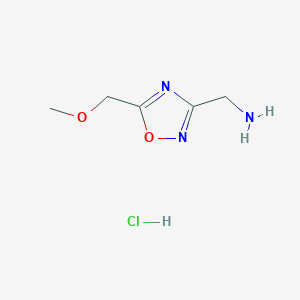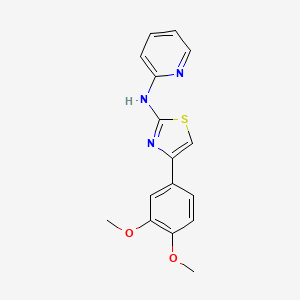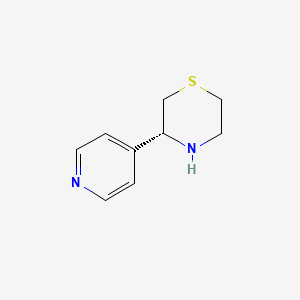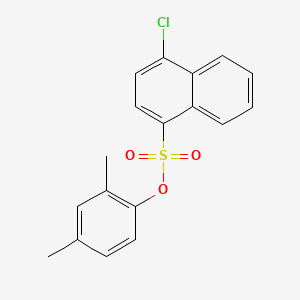![molecular formula C17H14N2O B2809670 (2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-15-9](/img/structure/B2809670.png)
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate”, there are studies on the use of 2-naphthylmethyl (NAP) ether in synthesis. For instance, a method for selective cleavage of 2-naphthylmethyl (NAP) ether using 10–20 molar excess of HF/pyridine in toluene has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources .Scientific Research Applications
Molecular Structure and Recognition
(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate and its derivatives are studied for their unique structural properties and molecular recognition capabilities. Investigations into constitutionally isomeric bis(naphthylmethyl)ammonium ions have revealed their propensity for self-assembly with crown ether derivatives to form [2]pseudorotaxanes. The strength and rate of complex formation depend on the composition of the secondary dialkylammonium ions and the crown ether hosts. The self-assembly process is influenced by the flexibility and nature of the crown ethers, highlighting the importance of structural compatibility in molecular recognition processes (Williams et al., 2004).
Chemical Synthesis and Protective Groups
The compound has relevance in chemical synthesis, particularly in the creation of protective groups. 2-Naphthylmethoxymethyl (NAPOM) was developed as a protective group for various hydroxy and mercapto groups, showcasing its versatility and mild introduction conditions. This compound stands out due to its compatibility with a wide range of solvents and its ability to be selectively removed in the presence of other protective groups, offering novel strategies in synthetic chemistry (Sato et al., 2015).
Advanced Materials and Electroplating
Research has also extended to the field of materials science, where derivatives of this compound have been utilized as levelers in electroplating. These levelers, when synthesized with different terminal functional groups, exhibit varied adsorption behaviors and inhibition strengths. In particular, the naphthylmethyl group has shown promise due to its effective interaction with copper, indicating potential applications in microvia filling and electroplating processes. This research sheds light on the structure-property relationship of levelers, paving the way for the design of new electroplating additives (Lee et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)-1-pyridin-4-ylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-19(12-14-7-9-18-10-8-14)13-15-5-6-16-3-1-2-4-17(16)11-15/h1-12H,13H2/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQNTBGGQIOIC-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C[N+](=CC3=CC=NC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C/[N+](=C/C3=CC=NC=C3)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809587.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)



![ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2809596.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2809602.png)
![4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2809604.png)


![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)
